molecular formula C16H14ClN3OS B2564958 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1428348-04-2

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2564958
CAS No.: 1428348-04-2
M. Wt: 331.82
InChI Key: GONSAEJEJDKCKO-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chlorobenzyl group: This step involves the reaction of the triazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Thiophene substitution: The final step involves the substitution of the thiophene ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
  • This compound

Uniqueness

Compared to other similar triazole compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c17-13-5-2-1-4-11(13)10-19-16(21)20(12-7-8-12)15(18-19)14-6-3-9-22-14/h1-6,9,12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONSAEJEJDKCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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